molecular formula C18H21N B14235660 Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- CAS No. 210347-81-2

Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl-

Cat. No.: B14235660
CAS No.: 210347-81-2
M. Wt: 251.4 g/mol
InChI Key: HVVWHGMHQOQNDA-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to an ethanamine group, with additional phenylmethyl and propenyl substituents

Properties

CAS No.

210347-81-2

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

N-benzyl-N-(2-phenylethyl)prop-2-en-1-amine

InChI

InChI=1S/C18H21N/c1-2-14-19(16-18-11-7-4-8-12-18)15-13-17-9-5-3-6-10-17/h2-12H,1,13-16H2

InChI Key

HVVWHGMHQOQNDA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- involves the reductive amination of benzaldehyde with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation: Another method involves the alkylation of phenethylamine with benzyl chloride and allyl bromide under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, basic or neutral conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between aromatic amines and biological macromolecules.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

Molecular Targets and Pathways: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- exerts its effects by interacting with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, altering metabolic pathways and influencing physiological responses.

Comparison with Similar Compounds

    Phenethylamine: A simpler aromatic amine with a similar structure but lacking the phenylmethyl and propenyl substituents.

    Benzylamine: Contains a benzyl group attached to an amine but lacks the propenyl group.

    Amphetamine: A stimulant with a similar core structure but different substituents, leading to distinct pharmacological effects.

Uniqueness: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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